

2-Methoxynaphthalene-d7 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxynaphthalene-d7

Cat. No.: B567590

[Get Quote](#)

An In-depth Technical Guide to 2-Methoxynaphthalene-d7

This technical guide provides comprehensive information on **2-Methoxynaphthalene-d7**, a deuterated analog of 2-Methoxynaphthalene. It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines the compound's chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its metabolic context.

Core Compound Data

2-Methoxynaphthalene-d7 is a stable, isotopically labeled form of 2-Methoxynaphthalene, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **2-Methoxynaphthalene-d7** and its non-deuterated counterpart.

Identifier	Value	Reference
Chemical Name	2-Methoxynaphthalene-d7	N/A
CAS Number	1219795-25-1	[1] [2]
Molecular Formula	C ₁₁ H ₃ D ₇ O	[1]
Molecular Weight	165.24 g/mol	[1]

Physicochemical properties are based on the non-deuterated analog, 2-Methoxynaphthalene (CAS: 93-04-9), and are expected to be very similar for the deuterated version.

Property	Value	Reference
Appearance	White crystalline solid	N/A
Melting Point	70-73 °C	N/A
Boiling Point	274 °C	N/A
Density	1.064 g/mL at 25 °C	N/A
Solubility	Insoluble in water; Soluble in alcohol, ether, and benzene.	N/A

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 2-Methoxynaphthalene. These protocols can be adapted for the preparation and characterization of its deuterated analog.

Synthesis of 2-Methoxynaphthalene from 2-Naphthol

This procedure describes the methylation of 2-naphthol using dimethyl sulfate in an alkaline medium, a common method for synthesizing 2-methoxynaphthalene.

Principle: Phenols can be readily converted to their corresponding methyl ethers through Williamson ether synthesis. In this case, the hydroxyl group of 2-naphthol is deprotonated by a base to form a nucleophilic phenoxide, which then reacts with a methylating agent.

Materials:

- 2-naphthol
- Sodium hydroxide (NaOH)
- Distilled water
- Dimethyl sulfate ((CH₃)₂SO₄)
- 10% Sodium hydroxide solution
- Ethanol (for recrystallization)

Procedure:

- In a 25 mL beaker, dissolve 0.5 g of 2-naphthol and 0.2 g of sodium hydroxide in 5 mL of distilled water.
- Gently heat the mixture on a wire gauze until a clear solution is obtained.
- Cool the resulting sodium naphthoxide solution to 10-15 °C in an ice bath.
- With vigorous stirring, add 0.35 mL of dimethyl sulfate dropwise. 2-Methoxynaphthalene will precipitate out of the solution.
- After the addition is complete, warm the mixture to 70-80 °C for one hour to ensure the reaction goes to completion.
- Cool the mixture and filter the solid product.
- Wash the collected solid first with a 10% sodium hydroxide solution and then with distilled water.
- Dry the purified product. For further purification, recrystallize from a minimum amount of hot ethanol.

General Procedure for Deuteration

While a specific protocol for **2-Methoxynaphthalene-d7** is not readily available, a general approach for deuteration of related aromatic compounds involves using a deuterium source in the presence of a catalyst. The following is a representative method based on the deuteration of 2-methylnaphthalene.

Principle: Hydrogen-deuterium exchange on aromatic rings can be achieved at high temperatures using deuterium oxide (D_2O) as the deuterium source. The reaction can be facilitated by acid or base catalysts.

Materials:

- 2-Methoxynaphthalene
- Deuterium oxide (D_2O)
- A suitable catalyst (e.g., Sodium deuteroxide, $NaOD$)
- High-pressure batch reactor

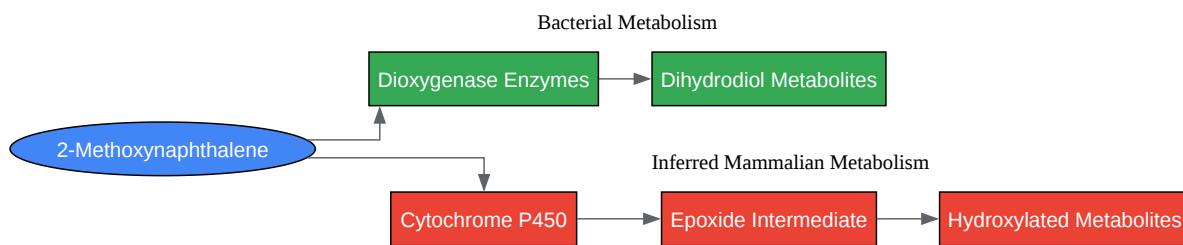
Procedure:

- Charge the high-pressure reactor with 2-methoxynaphthalene and deuterium oxide.
- Add a catalytic amount of a suitable catalyst, such as $NaOD$.
- Seal the reactor and heat to a high temperature (e.g., 200–450 °C). The optimal temperature and reaction time need to be determined empirically.
- After the reaction, cool the reactor to room temperature.
- Extract the product with an organic solvent and dry the organic phase.
- Purify the product using column chromatography or recrystallization.
- Confirm the degree and position of deuteration using NMR and mass spectrometry.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-Methoxynaphthalene.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of 2-Methoxynaphthalene.

Metabolic Pathway

2-Methoxynaphthalene serves as a substrate for bacterial dioxygenase enzymes.^[3] These enzymes catalyze the dihydroxylation of the naphthalene ring system, which is an initial step in its biodegradation.^[3] The metabolism of the parent compound, naphthalene, by cytochrome P450 (CYP) enzymes in mammals proceeds through an epoxide intermediate.^[4] A similar pathway can be inferred for 2-methoxynaphthalene.

[Click to download full resolution via product page](#)

Caption: Metabolic pathways of 2-Methoxynaphthalene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Methoxynaphthalene--d7 | 1219795-25-1 [chemicalbook.com]
- 3. 2-Methoxynaphthalene (98%)|Pharmaceutical Intermediate [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [2-Methoxynaphthalene-d7 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b567590#2-methoxynaphthalene-d7-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com